molecular formula C3H7ClO2 B587529 3-Chloro-1,2-propanediol-13C3 CAS No. 1391053-60-3

3-Chloro-1,2-propanediol-13C3

Cat. No. B587529
CAS RN: 1391053-60-3
M. Wt: 113.514
InChI Key: SSZWWUDQMAHNAQ-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,2-propanediol-13C3, also known as 3-Chloro-1,2-propanediol 13C3, is a stable isotope labelled metabolite of Dichloropropanols . It has a molecular formula of 13C3 H7 Cl O2 and a molecular weight of 113.52 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula 13C3 H7 Cl O2 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a neat substance with a molecular weight of 113.52 . It is supplied as a liquid .

Scientific Research Applications

Eco-friendly Synthesis

3-Chloro-1,2-propanediol is an important building block in organic synthesis, utilized in the eco-friendly synthesis of various chemicals. For instance, it serves as a precursor in the synthesis of linezolid, an antibiotic used against gram-positive bacteria. A scalable and efficient synthesis method has been developed, highlighting its role in environmentally friendly chemical processes. This method emphasizes the importance of simple and efficient synthetic methods that minimize the use of reagents and avoid solvents, providing nearly quantitative yields without the need for purification (Ligia S. da Silveira Pinto, E. da Silva, M. D. de Souza, 2016).

Food Safety Analysis

The compound's determination in food products, such as soy sauces, is critical for food safety. A capillary electrophoresis technique with electrochemical detection (CE-ED) has been developed for this purpose, showing the method's effectiveness in rapidly analyzing 3-MCPD in soy samples with satisfactory recoveries, indicating its vital role in ensuring food safety (X. Xing, Yuhua Cao, 2007).

Biotechnological Production

In biotechnology, 3-Chloro-1,2-propanediol is involved in the production of 1,3-propanediol (1,3-PD), a valuable chemical for the synthesis of polyesters, polyethers, and polyurethanes. Research focuses on developing genetically engineered microorganisms for efficient biosynthesis of 1,3-PD, demonstrating the compound's role in advancing sustainable production processes (Miaomiao Yang, J. Yun, Huanhuan Zhang, Tinashe A Magocha, H. Zabed, Yanbo Xue, E. Fokum, Wenjing Sun, Xianghui Qi, 2018).

Environmental and Water Safety

3-Chloro-1,2-propanediol's removal from water is crucial due to its potential toxicity and presence in drinking water as a disinfection by-product. Research on its hydrolysis and photolysis processes in water treatment highlights the importance of developing effective methods for its removal, contributing to environmental safety and public health (A. Nienow, Irene C. Poyer, I. Hua, C. Jafvert, 2009).

Safety and Hazards

3-Chloro-1,2-propanediol is considered hazardous. It is toxic if swallowed, can cause skin irritation and serious eye damage, and may be fatal if inhaled. It is suspected of causing cancer and may damage fertility or the unborn child .

properties

IUPAC Name

3-chloro(1,2,3-13C3)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWWUDQMAHNAQ-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13CH2]Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
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Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
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0 (± 1) mol
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reactant
Reaction Step Eight
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0 (± 1) mol
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reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
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0 (± 1) mol
Type
reactant
Reaction Step Eleven

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